Product packaging for beta-Fenchyl alcohol(Cat. No.:CAS No. 64439-31-2)

beta-Fenchyl alcohol

Cat. No.: B14143307
CAS No.: 64439-31-2
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-QXFUBDJGSA-N
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Description

Isomeric Forms and Stereochemical Considerations

Fenchyl alcohol exists as two primary isomers, the beta (exo) and alpha (endo) forms, which differ in the spatial orientation of the hydroxyl group on the bicyclic ring system. nist.govnist.gov Each of these isomers, in turn, has multiple stereoisomers, adding to the compound's chemical diversity. nist.gov

Beta-fenchyl alcohol is systematically named exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. vulcanchem.com The "exo" designation indicates that the hydroxyl group is oriented away from the longer bridge of the bicyclic system. vulcanchem.com This spatial arrangement is a key determinant of its physical and chemical properties. This compound exists as a pair of enantiomers: (+)-β-fenchyl alcohol and (-)-β-fenchyl alcohol, as well as the racemic mixture, (±)-β-fenchyl alcohol. ontosight.ainih.gov The naturally prevalent form is often the (-)-enantiomer. vulcanchem.com The rigid structure conferred by the bicyclo[2.2.1]heptane skeleton and the presence of the reactive hydroxyl group make it a valuable chiral building block in organic synthesis. vulcanchem.com

Table 1: Stereoisomers of this compound

Common NameIUPAC Name
(+)-β-Fenchyl alcohol(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
(-)-β-Fenchyl alcohol(1S,2R,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
(±)-β-Fenchyl alcohol(rac)-exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Data sourced from multiple chemical databases and research articles.

Alpha-fenchyl alcohol, or endo-fenchol, is the isomeric counterpart to this compound. nist.gov In this isomer, the hydroxyl group is oriented towards the longer bridge of the bicyclo[2.2.1]heptane ring. nih.gov This "endo" configuration leads to different steric environments and, consequently, distinct chemical and physical properties compared to the exo form. nist.govnih.gov Similar to its exo counterpart, alpha-fenchyl alcohol also exists as enantiomeric pairs. The naturally occurring (1R)-endo-(+)-fenchol is widely utilized in the fragrance industry. wikipedia.org

Table 2: Stereoisomers of Alpha-Fenchyl Alcohol

Common NameIUPAC Name
(+)-α-Fenchyl alcohol(1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
(-)-α-Fenchyl alcohol(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
(±)-α-Fenchyl alcohol(rac)-endo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

Data sourced from multiple chemical databases and research articles.

The chirality of fenchyl alcohol isomers is a central theme in many research applications. vulcanchem.com The enantiomeric purity, or enantiomeric excess (ee), of a sample is crucial as different enantiomers can exhibit distinct biological activities and sensory properties. vulcanchem.comthieme-connect.de For instance, the stereochemistry of fenchyl alcohol significantly influences its aroma profile, affecting both intensity and quality. vulcanchem.com

In academic research, the synthesis and separation of enantiomerically pure fenchyl alcohols are of great importance. msu.edu Chiral resolution techniques, such as the formation of diastereomeric derivatives with a chiral resolving agent, are employed to separate racemic mixtures. msu.edu For example, reacting a racemic alcohol with an enantiomerically pure chiral acid can produce diastereomeric esters, which can then be separated due to their different physical properties. msu.edu

Furthermore, fenchyl alcohol derivatives are utilized as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of a reaction. rsc.org The rigid and well-defined stereochemistry of the fenchyl scaffold can effectively direct the approach of reagents, leading to the preferential formation of one enantiomer of the desired product. rsc.org The determination of enantiomeric excess is a critical analytical step, often accomplished using techniques like chiral chromatography (HPLC) or NMR spectroscopy with chiral derivatizing agents. thieme-connect.deresearchgate.netresearchgate.net

Natural Occurrence and Biogeographical Distribution Research

This compound, a monoterpenoid alcohol, is a naturally occurring compound found throughout the plant kingdom. Its presence is a notable aspect of the chemical profile of numerous plant essential oils and extracts, contributing to their characteristic aromas. The distribution of this compound is not uniform and often varies based on the plant species, geographical location, and specific chemotype.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B14143307 beta-Fenchyl alcohol CAS No. 64439-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64439-31-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1

InChI Key

IAIHUHQCLTYTSF-QXFUBDJGSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C

Origin of Product

United States

Natural Occurrence and Biogeographical Distribution Research

Plant Kingdom Distribution and Chemotype Variation

The study of beta-fenchyl alcohol's distribution reveals significant variations in its concentration among different plant species and even within the same species grown in different regions. This variability, known as chemotype variation, underscores the complex relationship between a plant's genetics and its environment in producing secondary metabolites.

Research on Specific Botanical Sources

This compound has been identified in several species within the Asteraceae family. In a study of Artemisia austriaca from Iran, this compound was found to be a component of its essential oil, with a concentration of 3.03%. researchgate.net Another species, Artemisia haussknechtii, was also found to contain this compound at 2.72%. nih.gov Research on Helichrysum cymosum has also detected the presence of this compound in its aerial parts. scispace.com Furthermore, the essential oil of Anthemis cretica subsp. pontica was found to contain 0.55% this compound. znaturforsch.com Fenchol (B156177) is also naturally present in plants of the Aster genus. acslab.com

Table 1: Occurrence of this compound in Aster and Related Genera

Botanical SourcePlant PartPercentage of this compound
Artemisia austriacaAerial Part3.03%
Artemisia haussknechtiiAerial Part2.72%
Helichrysum cymosumAerial Part0.9%
Anthemis cretica subsp. ponticaAerial Part0.55%

Tetradenia riparia, a member of the Lamiaceae family, is a significant botanical source of this compound. sanbi.orgnih.govscielo.brmdpi.com An analysis of the essential oil from the leaves and stems of T. riparia from South Africa revealed that this compound was a major component, constituting 10.7% of the oil. sanbi.orgmdpi.com This finding highlights the potential for regional variations in the chemical composition of this plant's essential oil. Other studies have also confirmed the presence of this compound in T. riparia, alongside other major constituents like fenchone (B1672492) and α-terpineol. nih.govscielo.brscielo.br

Within the broader Lamiaceae family, other species also contain this compound. For example, it has been identified in the essential oil of oregano (Origanum vulgare), with one study reporting a concentration of 12.8%. nih.govbiomedpharmajournal.org It has also been detected in the essential oil of three Thymus species, albeit in smaller amounts (0.2%). nih.gov

Table 2: Occurrence of this compound in Tetradenia riparia and other Lamiaceae Species

Botanical SourcePlant PartPercentage of this compound
Tetradenia ripariaLeaves and Stems10.7%
Origanum vulgareAerial Parts12.8%
Thymus spp.-0.2%

This compound is a known component of the essential oils of various coniferous trees. chemicalbook.inalfa-chemistry.com It is found in the essential oils of Picea alba (white spruce) and Pinus sylvestris (Scots pine). chemicalbook.in Research on the essential oil from the wood of Cunninghamia konishii from Vietnam has also identified fenchol (a stereoisomer of fenchyl alcohol) as a major component, with concentrations of 16.1% and 27.5% in two different samples. essencejournal.com However, another study on C. konishii from a different region in Vietnam did not detect this compound, indicating significant chemotypic variation. essencejournal.com

A variety of common spice and herb plants have been found to contain this compound. In basil (Ocimum basilicum), it has been identified as one of the many volatile compounds in its essential oil. nih.govacademicjournals.orgagriculturejournals.cz One study on Omani basil reported a fenchyl alcohol content of 0.015%. academicjournals.org Another analysis of basil essential oil found fenchyl alcohol at a concentration of 32.11 µg/mL. nih.gov

Wild celery is another herb where fenchol has been noted. acslab.com In fennel (Foeniculum vulgare), this compound has been detected in trace amounts in the essential oil. perfumerflavorist.comnih.gov

Cardamom (Elettaria cardamomum) is also a source of this compound. cabidigitallibrary.orgpreprints.orgnih.govoup.comoup.com Studies on cardamom essential oil have identified it as a constituent, with one analysis of Indian cardamom oil showing a concentration of 5.11%. nih.gov

Table 3: Occurrence of this compound in Spice and Herb Plants

Botanical SourcePlant PartPercentage/Concentration of this compound
Basil (Ocimum basilicum)-32.11 µg/mL
Omani Basil (Ocimum basilicum)-0.015%
Fennel (Foeniculum vulgare)-Trace amounts
Cardamom (Elettaria cardamomum)-5.11%
Cannabis Plant Research

Recent studies have identified this compound as a constituent in Cannabis sativa L. vulcanchem.com In a 2008 study, researchers isolated and identified eleven new cannabinoid esters from a high-potency cannabis variety, including β-fenchyl Δ9-tetrahydrocannabinolate. nova.edunih.gov The identification of the β-fenchol moiety was confirmed through spectroscopic analyses, including HMQC and HMBC, and by gas chromatography-mass spectrometry (GC-MS) after spontaneous hydrolysis and decarboxylation of the parent ester. nova.edunih.gov

Another study focusing on the aromatizing of alcoholic beverages with Cannabis sativa L. flowers also detected d-α-fenchyl alcohol among other monoterpenoids. researchgate.net Research on capturing cannabis terpenes in olive oil during decarboxylation identified d-α-Fenchyl alcohol, although at a relatively low concentration of 0.9%. mdpi.com The presence of fenchol is significant as the terpene profile of a cannabis plant can be associated with its geographical origin and specific strain. mdpi.com

Table 1: Detection of Fenchyl Alcohol in Cannabis sativa L. Research

Study Focus Compound Detected Analytical Method(s) Key Finding Reference(s)
Isolation of cannabinoid esters β-fenchyl Δ9-tetrahydrocannabinolate NMR (COSY, HMQC, HMBC, ROESY), GC-MS, HRESIMS Identified novel cannabinoid esters, confirming the presence of a β-fenchol moiety. nova.edunih.gov
Aromatizing alcoholic beverages d-α-fenchyl alcohol Not specified in abstract Detected as a minor monoterpenoid contributing to the aromatic profile. researchgate.net
Terpene capture in olive oil d-α-Fenchyl alcohol (0.9%) HS-SPME/GC-MS Identified as a minor volatile compound captured during microwave-assisted decarboxylation. mdpi.com
Studies in Traditional Medicinal Plants (e.g., Houttuynia cordata)

Houttuynia cordata Thunb., a perennial herb used in traditional medicine in Asia, has been analyzed for its volatile components. nih.gov While a wide range of monoterpenoids have been identified in the essential oils of its leaves, stems, and rhizomes, the direct presence of this compound is not consistently reported as a major constituent across all studies. nih.govresearchgate.net

One analysis of the essential oil from the rhizomes of H. cordata identified fenchyl acetate (B1210297), a derivative of fenchyl alcohol. nih.gov Another comprehensive review of constituents in the aerial parts of H. cordata lists fenchol and fenchyl acetate as identified monoterpenoids. researchgate.net The specific isomer (alpha- or beta-) of fenchol was not always differentiated in these broader analyses. The complex chemical profile of H. cordata varies depending on the part of the plant analyzed and its geographical origin. mdpi.comnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

The formation of this compound in plants involves the intricate pathways of monoterpene biosynthesis.

Monoterpene Biosynthesis Research

Monoterpenes, including fenchol, are generally synthesized from geranyl pyrophosphate (GPP). wikipedia.org The biosynthesis is catalyzed by a class of enzymes known as terpene synthases. researchgate.net The formation of the fenchyl skeleton is thought to occur through a Wagner-Meerwein rearrangement from a pinyl cation intermediate, which itself is derived from the cyclization of GPP. researchgate.net

The process is stereochemically controlled by specific enzymes. For instance, research on fennel (Foeniculum vulgare) has been crucial in elucidating the pathway to fenchol. sigmaaldrich.comnih.gov Studies have shown that the conversion of GPP to (-)-endo-fenchol involves an initial isomerization of the substrate to the tertiary allylic isomer, linalyl pyrophosphate (LPP), which then undergoes cyclization. nih.gov

Enantioselective Enzymatic Cyclization Studies (e.g., Linalyl pyrophosphate, Geranyl pyrophosphate)

The enzymatic cyclization of GPP to fenchol is a well-studied, stereospecific process. Research has demonstrated that fenchol cyclase (synthase) enzymes catalyze the coupled isomerization of GPP to linalyl pyrophosphate and its subsequent cyclization. sigmaaldrich.comnih.gov

Specifically, the conversion of geranyl pyrophosphate to (-)-endo-fenchol proceeds through the formation of a bound (-)-(3R)-linalyl pyrophosphate intermediate. nih.govnih.gov Studies using isotopically labeled substrates with (-)-endo-fenchol cyclase from fennel confirmed that the configuration at the C1 position of GPP is retained during the transformation. sigmaaldrich.comnih.gov This is consistent with a syn-isomerization of GPP to (3R)-linalyl pyrophosphate, followed by the cyclization of the anti-endo-conformer of LPP. sigmaaldrich.comnih.gov

Table 2: Key Precursors and Intermediates in Fenchol Biosynthesis

Precursor/Intermediate Enzyme(s) Product Key Mechanistic Step Reference(s)
Geranyl pyrophosphate (GPP) (-)-endo-fenchol cyclase (-)-endo-fenchol Isomerization to LPP and subsequent cyclization. sigmaaldrich.comnih.govnih.gov
(-)-(3R)-Linalyl pyrophosphate (LPP) (-)-endo-fenchol cyclase (-)-endo-fenchol Enantioselective cyclization of the bound intermediate. nih.gov

Advanced Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches for Beta-Fenchyl Alcohol

A primary and widely utilized method for the synthesis of fenchyl alcohol is the reduction of fenchone (B1672492). ontosight.ainih.gov The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions employed. The use of alcohol-sodium for the reduction of fenchone primarily yields α-fenchol. google.com Conversely, the catalytic hydrogenation of fenchone tends to produce β-fenchol as the major product. google.com

For instance, the catalytic hydrogenation of (-)-fenchone (B1675204) over a palladium on carbon (Pd/C) catalyst in ethanol (B145695) can yield (-)-β-Fenchyl alcohol with over 90% enantiomeric excess. vulcanchem.com This reaction is typically carried out at elevated temperatures and pressures, such as 50°C and 5 atm of hydrogen gas. vulcanchem.com Other catalytic systems, such as those based on platinum, have also been investigated for the hydrogenation of fenchone. conicet.gov.arconicet.gov.ar The choice of catalyst and support can influence both the activity and the stereoselectivity of the reduction. conicet.gov.ar The steric hindrance of the bicyclic structure of fenchone plays a significant role in directing the stereochemical course of the reduction. conicet.gov.ar

Catalyst SystemSubstrateMajor ProductEnantiomeric Excess (ee)Reference
Pd/C, H₂(-)-Fenchone(-)-β-Fenchyl alcohol>90% vulcanchem.com
Alcohol-SodiumFenchoneα-FencholNot Specified google.com
Platinum-based catalystsFenchoneVariesVaries conicet.gov.arconicet.gov.ar

The interconversion of fenchyl alcohol isomers, known as epimerization, provides another route to obtaining this compound from the more readily available alpha-fenchyl alcohol. This process typically involves a reversible oxidation-reduction mechanism. nbu.ac.in The presence of a carbonyl compound, such as fluorenone, can catalyze the equilibration between the two isomers. nbu.ac.in It has been demonstrated that both α- and β-fenchol can be epimerized when a suitable oxidation-reduction system is present. nbu.ac.in This suggests that the reaction proceeds through the temporary formation of fenchone as an intermediate. nbu.ac.in

This compound can also be synthesized from pinene derivatives, which are abundant in turpentine (B1165885) oil. google.comforeverest.net This approach involves the catalytic isomerization and subsequent hydrolysis or hydration of α-pinene or β-pinene. google.comforeverest.net For example, using a CHKC-4 catalyst, turpentine oil can be converted to a mixture of fenchyl alcohol isomers, with a reported yield of over 50% and a purity of 99%. google.comforeverest.net

The reaction of β-pinene with alcohols in the presence of a tin(II) bromide (SnBr₂) catalyst can also lead to the formation of fenchyl ethers, which can then be hydrolyzed to fenchyl alcohol. academie-sciences.fr This process involves carbon skeletal rearrangements of the pinene structure. academie-sciences.fr Additionally, the acid-catalyzed isomerization of α-pinene can produce a variety of monoterpenes, including α-fenchene, which can be further converted to fenchyl alcohol. tandfonline.com Studies have also explored the use of various catalysts, including α-hydroxy acids, for the hydration of α-pinene to produce a mixture of terpene alcohols, including fenchyl alcohol. researchgate.netnih.gov

The inherent chirality of this compound has led to significant research into its stereoselective synthesis and its use as a chiral building block.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. In the context of this compound, this often involves the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. For instance, the reduction of fenchone using alkoxy-substituted lithium aluminum hydrides can exhibit excellent stereoselectivity. ru.nl

Another approach involves the use of chiral auxiliaries. While not a direct synthesis of this compound itself, this principle is key to asymmetric synthesis. Chiral auxiliaries are stereogenic groups temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org

Research into the enantioselective synthesis of alcohols and amines often utilizes naturally occurring chiral compounds as starting materials or catalysts. organic-chemistry.org For example, chiral β-hydroxy oxazolines derived from (-)-fenchone have been synthesized and used as catalysts for the stereoselective addition of diethylzinc (B1219324) to aldehydes, producing chiral secondary alcohols with high enantiomeric excess. scielo.brresearchgate.net This demonstrates the utility of fenchone-derived structures in promoting enantioselectivity.

This compound, particularly in its enantiomerically pure forms like (1R)-endo-(+)-fenchyl alcohol, serves as a valuable chiral building block in organic synthesis. caymanchem.com Its rigid bicyclic structure and stereochemically defined hydroxyl group make it an effective chiral auxiliary. sid.ir

A chiral auxiliary works by being temporarily incorporated into a molecule to control the stereochemistry of subsequent reactions. wikipedia.org For instance, (1R)-endo-(+)-fenchyl alcohol has been used as a chiral auxiliary in the enantioselective conjugate addition of amines to α,β-unsaturated esters. sid.ir In this application, the fenchyl group directs the incoming amine to one face of the molecule, leading to the formation of one diastereomer in excess. sid.ir Although the diastereomeric ratio achieved with fenchyl alcohol was moderate in some reported cases, it highlights its potential in asymmetric synthesis. sid.ir

Furthermore, fenchyl alcohol has been used in the synthesis of other chiral compounds, such as terpenoids and chiral ligands for transition metal catalysts. caymanchem.com For example, it has been used to synthesize chiral O-functionalized cyclopentadienyl (B1206354) ligands. caymanchem.com These applications underscore the importance of this compound as a source of chirality in the synthesis of complex molecules.

Application of Chiral Fenchyl AlcoholType of ReactionRole of Fenchyl AlcoholOutcomeReference
Conjugate AdditionAddition of amines to α,β-unsaturated estersChiral AuxiliaryFormation of chiral β-amino esters sid.ir
Ligand SynthesisSynthesis of cyclopentadienyl ligandsChiral Building BlockCreation of chiral ligands for catalysts caymanchem.com
Asymmetric AdditionCatalyst for diethylzinc addition to aldehydes (using fenchone derivative)Chiral Catalyst PrecursorProduction of chiral secondary alcohols scielo.brresearchgate.net

Stereoselective and Chiral Synthesis Research

Enantioselective Synthetic Techniques for this compound

Derivatization and Analog Synthesis in Academic Research

The derivatization of this compound has been a focal point of academic research, leading to the synthesis of novel and structurally diverse molecules.

Esterification is a common transformation of this compound. Fenchyl acetate (B1210297), a key fragrance component, is synthesized by the esterification of fenchyl alcohol with acetic anhydride. chemicalbook.com This reaction can be carried out in pyridine (B92270) or through other methods like using a specific catalyst and high-temperature reaction, followed by purification. chemicalbook.comgoogle.com

A notable area of research is the synthesis of Tschimganin analogs. These analogs are prepared through the esterification of (1S,2S,4R)-fenchyl alcohol with various substituted benzoic acids. nih.govsemanticscholar.org This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and dicyclohexylcarbodiimide (B1669883) (DCC) at room temperature, resulting in excellent yields. nih.govsemanticscholar.org The biological activities of these analogs, particularly their insecticidal and fungicidal properties, are of significant interest. nih.govsemanticscholar.org For instance, analogs with specific substituents on the benzene (B151609) ring, such as 4-t-Bu, 4-F, and various nitro groups, have shown promising activity against certain pests. nih.gov

Table 1: Synthesis of Tschimganin Analogs

Reactants Catalyst/Reagents Product

This compound and its derivatives undergo alkylation and etherification reactions to yield a range of products. For example, fenchyl alcohol tethered with thiophene (B33073) moieties can be alkylated with excellent yields. The etherification of pinenes with alcohols, such as methanol, can lead to the formation of fenchyl ethers, among other products, with the selectivity influenced by the catalyst and reaction conditions. researchgate.net Tin(II) bromide has been identified as an effective catalyst for the synthesis of α-terpinyl alkyl ethers from β-pinene, with fenchyl ethers being noted as byproducts. researchgate.net

A palladium(II) catalyzed dual ligand-enabled non-directed C-H alkylation has been reported for the synthesis of β-(hetero)aryl ketones. In this methodology, complex natural products like fenchyl alcohol tethered with thiophene moieties can be effectively alkylated. This approach offers a step- and atom-economical route to valuable ketone structures.

Chiral β-amino alcohols are crucial intermediates in the synthesis of many biologically active compounds. researchgate.net While direct derivatization of this compound into a β-amino alcohol is not extensively detailed in the provided context, the broader field involves methods like the reduction of α-amino acids and subsequent derivatization. google.com L-aspartylfenchylamino alcohol derivatives have been synthesized by condensing an amino alcohol derivative with a fenchyl group and L-aspartic acid, resulting in compounds with high sweetness and good water solubility. google.com

Optically active dithiophosphoric acids have been synthesized from (1R)-endo-(+)-fenchyl alcohol. researchgate.net The reaction involves heating the alcohol with tetraphosphorus (B14172348) decasulfide in benzene. thieme-connect.de The resulting dithiophosphoric acid can then be converted to its ammonium (B1175870) salt and subsequently undergo S-alkylation or S-acylation. thieme-connect.de These chiral dithiophosphoric acid salts, including those with melatonin, have been synthesized and studied. researchgate.net

Table 2: Synthesis of Chiral Dithiophosphoric Acid Derivatives

Reactant Reagent Intermediate Product Subsequent Reaction Final Product

This compound has been utilized in the synthesis of chiral O-functionalized cyclopentadienyl ligands. caymanchem.comcaymanchem.com These ligands are important in the field of asymmetric catalysis, particularly in rhodium-catalyzed reactions. thieme-connect.de The synthesis involves creating an ether linkage between the fenchyl alcohol and a cyclopentadienyl moiety, resulting in ligands that can be complexed with transition metals to form chiral catalysts for enantioselective transformations. caymanchem.comcaymanchem.com

Research into Biological Activities and Mechanistic Studies

Antimicrobial Research and Mechanisms of Action

Beta-fenchyl alcohol has demonstrated notable antimicrobial effects, particularly against bacteria and fungi. These properties are attributed to its ability to interact with and disrupt microbial structures and functions.

This compound has been identified as a component in essential oils exhibiting antibacterial properties. For instance, it was found in the essential oil of Annona cherimola fruits, which showed activity against Staphylococcus aureus, Enterococcus faecalis, and Proteus mirabilis. scielo.org.mx The essential oil of Thymus species, containing this compound, also demonstrated significant inhibitory effects against Gram-positive bacteria. dergipark.org.tr Similarly, essential oils from Origanum species, which can contain this compound, have shown broad-spectrum antibacterial activity. banglajol.infonih.gov The proposed mechanism for the antibacterial action of terpenes like this compound involves the disruption of the bacterial membrane. mdpi.com This disruption can lead to increased permeability and leakage of cellular contents. naha.orgekb.eg

Table 1: Selected Studies on the Antibacterial Activity of Essential Oils Containing this compound

Plant Source Bacteria Tested Observed Effect Reference
Annona cherimola (fruits) Staphylococcus aureus, Enterococcus faecalis, Proteus mirabilis Active against tested bacteria. scielo.org.mx
Thymus sp. Gram-positive bacteria (B. subtilis, B. megaterium, S. aureus, S. mutans) Significant inhibition. dergipark.org.tr
Origanum ramonense Staphylococcus aureus, S. epidermidis, Klebsiella pneumoniae, Enterobacter aerogenes, Escherichia coli Potent antibacterial activity with low MIC values. banglajol.info
Thymus caucasicus Various bacteria Showed antibacterial activity. nih.gov

This compound has shown significant antifungal and antihyphal activity, particularly against the opportunistic pathogen Candida albicans. medchemexpress.comsigmaaldrich.comnih.govsigmaaldrich.com Studies have demonstrated its ability to inhibit the formation of C. albicans biofilms and the transition from yeast to hyphal form, which is a critical virulence factor. nih.govresearchgate.netnih.gov At a concentration of 0.01%, this compound clearly inhibits hyphal formation, which is believed to be a primary reason for its antibiofilm effects. nih.govresearchgate.net

The inhibition of biofilm formation by this compound is closely linked to its ability to prevent hyphal development in C. albicans. nih.govresearchgate.net Biofilms are complex structures that protect the fungi from antifungal agents and the host immune system. phcogrev.com By inhibiting the yeast-to-hypha transition, this compound effectively reduces the adherence and thickness of biofilms. nih.gov Research has shown that it can reduce the metabolic activity of C. albicans biofilm cells by up to 81% at a concentration of 0.01%. nih.gov

Transcriptomic analyses have revealed that this compound downregulates the expression of several genes crucial for hyphal growth and biofilm formation in C. albicans. nih.govresearchgate.netresearchgate.net Specifically, it has been shown to significantly reduce the expression of hypha-specific and biofilm-related genes such as ECE1, ECE2, RBT1, and EED1. nih.govmdpi.comuj.edu.pl The downregulation of these genes is a key mechanism behind the observed antihyphal and antibiofilm activities. nih.govresearchgate.netfrontiersin.org

**Table 2: Genes Modulated by this compound in *Candida albicans***

Gene Function Effect of this compound Reference
ECE1 Hypha-specific gene Downregulated nih.govresearchgate.netresearchgate.netnih.govmdpi.comuj.edu.pl
ECE2 Adhesive-related gene Downregulated nih.govresearchgate.netresearchgate.netnih.govmdpi.comuj.edu.pl
RBT1 Biofilm-related gene Downregulated nih.govresearchgate.netresearchgate.netnih.govmdpi.comuj.edu.pl
EED1 Biofilm-related gene Downregulated nih.govresearchgate.netresearchgate.netnih.govmdpi.comuj.edu.pl

The antifungal mechanism of terpenes, including fenchyl alcohol, often involves interaction with the fungal cell wall and membrane. researchgate.net This interaction can lead to changes in membrane permeability, disrupting the integrity of the cell. mdpi.com While some terpenes act by damaging the fungal cell wall or plasma membrane, the primary antibiofilm action of fenchyl alcohol appears to be through the inhibition of hyphal formation via gene modulation rather than direct cell wall damage. researchgate.netresearchgate.net However, the disruption of membrane integrity and function is a recognized mechanism for other antifungal terpenes. uj.edu.pl

Antifungal and Antihyphal Activity Investigations (e.g., against Candida albicans)

Gene Expression Modulation (e.g., ECE1, ECE2, RBT1, EED1)

Analgesic Pathway Investigations

This compound has been identified as a notable antagonist of the Transient Receptor Potential Ankylin 1 (TRPA1) ion channel, a key target in the development of novel analgesic agents due to its role in nociception and inflammatory pain. dntb.gov.uasigmaaldrich.com TRPA1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including pungent environmental irritants and endogenous inflammatory mediators. arabjchem.orgresearcher.life

Screening studies comparing various monoterpene analogues of camphor (B46023) revealed that this compound exhibits a more potent inhibitory effect on human TRPA1 (hTRPA1) activity than camphor and 1,8-cineole. dntb.gov.uasigmaaldrich.com In comparative analyses using calcium imaging and voltage-clamp techniques, this compound demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.32 mM, which is significantly lower than that of camphor (IC₅₀ = 1.26 mM). arabjchem.orgresearchgate.net Patch-clamp experiments confirmed that at a concentration of 1 mM, fenchyl alcohol could completely inhibit the hTRPA1-mediated current. dntb.gov.ua

The mechanism of inhibition is believed to involve direct interaction with specific amino acid residues within the channel. dntb.gov.uasigmaaldrich.com While detailed structural analysis has focused more on the analogue borneol, the findings suggest that the hydroxyl group common to these inhibitory monoterpenoid alcohols is critical for their interaction with residues such as S873, T874, and Y812 in the hTRPA1 channel. dntb.gov.uasigmaaldrich.com This interaction is thought to block the channel, preventing the influx of cations that leads to neuronal excitation and the sensation of pain. dntb.gov.uaarabjchem.org The potency of this compound and related compounds highlights them as promising candidates for the development of new anti-nociceptive therapeutics targeting TRPA1. dntb.gov.uasigmaaldrich.com

CompoundIC₅₀ Value (mM) for hTRPA1 InhibitionReference
This compound0.32 researchgate.net
Camphor1.26 arabjchem.orgresearchgate.net
1,8-Cineole3.43 researchgate.net
Borneol0.2 researchgate.net
2-Methylisoborneol0.12 researchgate.net

Neuroprotective Research in Pre-clinical Models

While direct studies focusing solely on this compound's efficacy in models of neurodegenerative diseases like Alzheimer's are not extensively documented, its presence in essential oils investigated for neuroprotective properties and its inherent chemical activities suggest a potential role. nih.gov Neurodegenerative disorders are often associated with oxidative stress and metal ion dysregulation. Research has shown that this compound possesses antioxidant capabilities and the ability to chelate metal ions.

In studies evaluating bicyclic monoterpenes, this compound demonstrated a significant capacity to chelate ferrous ions (Fe(II)), showing over 80% chelation at higher concentrations. It also exhibited antioxidant activity, reaching 80% activity in the CUPRAC (CUPric Reducing Antioxidant Capacity) assay at a concentration of 50 mM. By reducing oxidative stress and sequestering excess metal ions that can contribute to damaging free radical reactions, such compounds could theoretically mitigate some of the pathological processes involved in neurodegeneration.

Furthermore, this compound has been identified as a major constituent (12.80%) in the essential oil of Origanum vulgare, which has been studied for its neuroprotective effects in a scopolamine-induced amnesia model in zebrafish. Although these findings are linked to the whole essential oil rather than the isolated compound, the significant presence of this compound points to its potential contribution to the observed bioactivity. These indirect lines of evidence suggest that this compound warrants further investigation as a potential neuroprotective agent.

Enzyme Interactions and Biotransformation Research

The biotransformation of this compound (specifically the (+)-fenchol enantiomer) is significantly mediated by the cytochrome P450 (CYP) enzyme system, a critical pathway for the metabolism of xenobiotics. In vitro investigations using human and rat liver microsomes have identified specific CYP isoforms responsible for its oxidation.

In corresponding studies with rat liver microsomes, CYP2B1 was identified as the major enzyme catalyzing the oxidation of (+)-fenchol. In this model, the biotransformation yielded not only fenchone (B1672492) but also hydroxylated metabolites, namely 6-exo-hydroxyfenchol and 10-hydroxyfenchol. Kinetic analyses performed with microsomes from phenobarbital-treated rats (which induces CYP2B1) provided the following parameters for the formation of these metabolites. These findings underscore species-specific differences in the P450-mediated metabolism of this compound.

Metabolite (from (+)-Fenchol)Enzyme SystemKₘ (mM)Vₘₐₓ (nmol/min/nmol P450)Reference
FenchoneRat Liver Microsomes (CYP2B1)0.062.94
6-exo-hydroxyfencholRat Liver Microsomes (CYP2B1)0.036.10
10-hydroxyfencholRat Liver Microsomes (CYP2B1)0.0313.80

Research into the direct inhibitory effect of isolated this compound on the tyrosinase enzyme is limited. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for applications in cosmetology and in treating hyperpigmentation disorders.

Indirect evidence comes from a comprehensive study of Thymus pubescens, where this compound was found to be a major component of the plant's flavor profile (43.87%). Various extracts from the aerial parts of this plant were tested for their biological activities, including tyrosinase inhibition. The study reported that the tyrosinase inhibitory activity of all tested extracts was in the low to moderate range. However, the investigation did not test the activity of this compound as an isolated compound. Therefore, while this compound is a significant constituent of a plant with modest tyrosinase inhibitory properties, its direct contribution to this effect remains unconfirmed and requires further specific investigation.

Interaction with Cytochrome P450 Enzyme System (e.g., CYP2A6, CYP2B1)

Allelopathic Functionality in Plant Interactions

This compound is a monoterpenoid alcohol found as a constituent in the essential oils of various plants. Research into the biological activities of these essential oils suggests their involvement in allelopathy, which is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. While studies often focus on the effects of the complete essential oil, the presence of this compound in oils with demonstrated phytotoxic and inhibitory properties points to its potential role in these plant-plant and plant-microbe interactions.

The allelopathic potential of essential oils containing this compound is often attributed to the complex mixture of terpenes and other volatile compounds. These compounds can inhibit seed germination and interfere with the growth of neighboring plants and microorganisms.

Detailed research findings have identified this compound in several plant species whose essential oils exhibit allelopathic characteristics:

Artemisia austriaca Jacq.: The essential oil from the aerial parts of this plant, growing wild in Iran, was found to contain this compound as a main component (ranging from 3.03% to 6.14% in different analyses). researchgate.net This oil demonstrated significant phytotoxic and anti-sclerotinia (antifungal) activity, suggesting an allelopathic role for the plant's essential oil. researchgate.net

Eucalyptus grandis × E. urophylla: A gas chromatography-mass spectrometry (GC/MS) analysis of the leaf oil from this eucalyptus hybrid identified this compound as a notable component, with a relative content of 4.58%. researchgate.net The essential oil emulsion showed an ability to inhibit the proliferation of several pathogenic fungi and affected the pupation and feeding of certain pest insects. researchgate.net The study concluded that terpenes played an important role in these inhibitory effects, which are a function of allelopathy. researchgate.net

Eugenia jambolana Lam.: The essential oil of this plant, containing 7.27% this compound, exhibited an allelopathic effect on lettuce seeds, inhibiting their germination even at low concentrations. arabjchem.org The study attributes the observed allelopathic effects to various chemical groups, including terpenoids. arabjchem.org

Schinus terebinthifolius: The essential oil of this species, which includes this compound (8.34%) as a major component, was tested for its effects on the germination and seedling growth of barnyard grass. ekb.eg The oil caused a significant reduction in seed germination, particularly at higher concentrations. ekb.eg

The following table summarizes the presence of this compound in the essential oils of plants that have been studied for their allelopathic potential.

Table 1: this compound in Essential Oils with Allelopathic Activity

Plant Species Plant Part This compound Content (%) Observed Allelopathic/Phytotoxic Activity of the Essential Oil
Artemisia austriaca Aerial Parts 3.03 - 6.14 researchgate.net Significant anti-sclerotinia and phytotoxic activity. researchgate.net
Eucalyptus grandis × E. urophylla Leaves 4.58 researchgate.net Inhibition of pathogenic fungi and negative effects on pest insects. researchgate.net
Eugenia jambolana Leaves 7.27 arabjchem.org Inhibition of lettuce seed germination. arabjchem.org

Research on Impact on Volatile Profiles and Aroma Expression in Natural Products

Research has identified this compound in the volatile composition of several natural products:

Fruits and Fruit Juices: The compound has been identified in the volatile profiles of processed fruit juices. semanticscholar.org A comprehensive analysis of fresh and processed juices from grape, red fruits, orange, pear, and apple detected fenchyl alcohol, noting differences in volatile composition resulting from processing. semanticscholar.orgmdpi.com In a study on Foshou fruit (Citrus medica L. var. sarcodactylis), this compound was detected in the pulp at a concentration of 2.955% but was not detected in the peel. ijras.com

Beverages: this compound has been identified as one of the aroma substances present in cola beverages. researcher.life

Tea: While less commonly reported than its acetate (B1210297), fenchyl alcohol is part of the complex volatile profile of tea. In a study of Shandong matcha, fenchyl acetate, a derivative of fenchyl alcohol, was found to increase during the grinding process, enhancing the aroma and flavor characteristics. mdpi.com

The following table details the occurrence of this compound in the volatile profiles of specific natural products as documented in scientific research.

Table 2: this compound in the Volatile Profiles of Natural Products

Natural Product Part/Type Relative Content/Observation
Foshou Fruit (Citrus medica L. var. sarcodactylis) Pulp 2.955% ijras.com
Plum Wine (Prunus salicina Lindl.) Wine 0.004% frontiersin.org
Processed Fruit Juices (Grape, Red Fruits, Orange, etc.) Juice Identified as a volatile component. semanticscholar.org

Advanced Analytical Research Methodologies

Chromatographic Techniques for Compositional Analysis

Chromatography, particularly when coupled with mass spectrometry, is a powerful tool for separating and identifying volatile compounds like β-fenchyl alcohol from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of β-fenchyl alcohol in diverse samples, including essential oils, beverages, and biological matrices. bioline.org.brshimadzu.comresearchgate.net This method combines the superior separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry, allowing for both identification and quantification of the compound. bioline.org.brshimadzu.comresearchgate.net

In the analysis of essential oils, GC-MS is instrumental in determining the chemical profile. For instance, in a study of Paederia scandens essential oil, β-fenchyl alcohol was identified as one of the main components, with its presence confirmed by comparing its mass spectrum and retention time to reference data. bioline.org.br Similarly, GC-MS analysis of oil extractives from Pinus sylvestris wood revealed the presence of both α- and D-fenchyl alcohol as major constituents. ncsu.edu The technique is also used to differentiate between various plant species and chemotypes based on their volatile profiles. researchgate.net

The application of GC-MS extends to the food and beverage industry. In an analysis of lemon-flavored alcoholic beverages, β-fenchyl alcohol was identified as a key flavor component. shimadzu.com The study utilized GC/MS to analyze fragrance components trapped using an adsorbent, demonstrating the technique's sensitivity for detecting volatile compounds that contribute to aroma. shimadzu.com Furthermore, GC-MS has been employed to identify volatile aroma substances in carbonated beverages, where fenchyl alcohol was found to be a shared component in various cola drinks. mdpi.com

Recent research has also focused on the metabolic profiling of traditional medicines, where GC-MS plays a crucial role. A study on Arq-e-Keora, a Unani formulation, used GC-MS to identify β-fenchyl alcohol as one of the major metabolites. nih.gov

The general GC-MS procedure involves injecting a sample, often after extraction and dilution, into the GC system. The sample is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, is used for identification by comparison with spectral libraries like NIST and Wiley. mdpi.comsigmaaldrich.com

Table 1: Examples of GC-MS Applications in β-Fenchyl Alcohol Analysis

Sample MatrixKey FindingsReference
Paederia scandens Essential Oilβ-fenchyl alcohol identified as a main component (7.3%). bioline.org.br
Pinus sylvestris Wood Oilα-fenchyl alcohol (26.04%) and D-fenchyl alcohol (12.39%) were major constituents. ncsu.edu
Lemon-Flavored Alcoholic BeveragesFenchyl alcohol identified as a characteristic flavor component. shimadzu.com
Cola Carbonated BeveragesFenchyl alcohol detected as a shared aroma substance. mdpi.com
Arq-e-Keora (Unani Formulation)β-fenchyl alcohol identified as a major metabolite. nih.gov
Kaffir Lime JuiceFenchyl alcohol was a key terpene used to discriminate between juice samples stored at different temperatures. mdpi.com
Eucalyptus HydrosolsFenchyl alcohol was detected in the volatile fraction. unifi.it

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the analysis of volatile and semi-volatile organic compounds in various matrices. sigmaaldrich.comnih.gov When coupled with GC-MS, it provides a sensitive and efficient method for the identification and quantification of compounds like β-fenchyl alcohol. sigmaaldrich.comnih.gov

The HS-SPME method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. sigmaaldrich.com The volatile analytes, including β-fenchyl alcohol, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and analyzed by GC-MS. sigmaaldrich.com

This technique has been successfully applied to the analysis of terpenes in hops and cannabis. sigmaaldrich.comgreyhoundchrom.com In these studies, HS-SPME-GC/MS was used to identify a range of terpenes, including d-fenchyl alcohol. sigmaaldrich.com The method's parameters, such as fiber type, extraction temperature, and time, are optimized to achieve the best sensitivity and selectivity for the target analytes. sigmaaldrich.comresearchgate.net For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for broad-range terpene analysis. sigmaaldrich.com

HS-SPME-GC-MS has also been employed to characterize the volatile composition of essential oils and hydrosols from various plants. unifi.itnih.gov In a study on Eucalyptus species, this technique was used to analyze the volatile fraction of hydrosols, where minor terpenes like fenchyl alcohol were identified. unifi.it Similarly, the volatile constituents of different parts of the Anethum graveolens L. (dill) plant were extracted using HS-SPME and analyzed by GC/MS. nih.gov

The advantages of HS-SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly technique. It is also highly sensitive, allowing for the detection of trace amounts of volatile compounds.

Table 2: Applications of HS-SPME-GC-MS in the Analysis of β-Fenchyl Alcohol

Sample MatrixKey FindingsReference
Hops and Cannabisd-Fenchyl alcohol was identified as a terpene component. sigmaaldrich.comgreyhoundchrom.com
Plinia cerrocampanensis Essential OilA HS-SPME-GC-MS method was developed to identify 53 volatile constituents. researchgate.net
Eucalyptus HydrosolsFenchyl alcohol was detected as a minor terpene in the volatile fraction. unifi.it
Anethum graveolens L. (Dill)HS-SPME was used to extract and identify volatile constituents from different plant parts. nih.gov
Shandong MatchaHeterocyclic compounds, terpenoids (including fenchyl alcohol), and esters were the main volatile components identified by HS-SPME. mdpi.com
Cannabis Sativa L. PollenFenchol (B156177) was identified in the volatile chemical profile. nih.gov

Direct Injection Gas Chromatography Techniques

Direct injection is a straightforward method for introducing a liquid sample into a gas chromatograph. researchgate.net This technique is often used for the analysis of relatively clean samples or when minimal sample preparation is desired. researchgate.net

In the context of β-fenchyl alcohol analysis, direct injection GC can be employed for samples where the compound is present in sufficient concentration and the matrix is not overly complex. For example, a direct injection of an aqueous solution containing various glycols and alcohols, including α-fenchyl alcohol, has been demonstrated. researchgate.net The sample, typically 1µL, is injected directly into the heated inlet of the GC, where it is vaporized and swept onto the column for separation. researchgate.net

While simple, direct injection may not be suitable for all sample types. Complex matrices can contaminate the GC inlet and column, leading to poor chromatographic performance and the need for frequent maintenance. In such cases, sample preparation techniques like liquid-liquid extraction or solid-phase extraction may be necessary prior to injection.

The choice between direct injection and other sample introduction techniques like HS-SPME depends on the specific analytical problem, including the nature of the sample matrix, the concentration of the analyte, and the desired level of sensitivity.

Large-Volume Injection Gas Chromatography/Mass Spectrometry (LVI-GC/MS)

Large-Volume Injection (LVI) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) is an advanced technique used to enhance the sensitivity of the analysis of trace-level compounds in liquid samples. nih.gov This method allows for the injection of significantly larger sample volumes (typically 10-250 µL) compared to conventional GC injection techniques (1-2 µL). nih.gov

The primary advantage of LVI-GC/MS is the ability to introduce a greater amount of the analyte into the GC system, thereby lowering the method's detection limits. This is particularly beneficial when analyzing compounds present at very low concentrations, such as some volatile components in hydrosols. nih.gov

A key component of LVI is a specialized GC inlet, often a programmable temperature vaporization (PTV) inlet, which allows for the controlled evaporation of the solvent before the transfer of the analytes to the GC column. This solvent elimination step is crucial to prevent column flooding and maintain good chromatographic peak shape.

In a recent study on Cannabis sativa L. cv. Carmagnola, LVI-GC/MS was utilized for the first time to characterize the chemical profile of the plant's hydrolate. nih.gov This technique, in conjunction with others, provided a more comprehensive compositional profile of the aqueous by-product of essential oil distillation. nih.gov

Direct Immersion-Solid Phase Microextraction-Gas Chromatography/Mass spectrometry (DI-SPME-GC/MS)

Direct Immersion-Solid Phase Microextraction (DI-SPME) is a variation of the SPME technique where the coated fiber is directly immersed into a liquid sample rather than being exposed to the headspace. nih.gov This method is particularly useful for the extraction of less volatile or more polar analytes from aqueous matrices. nih.gov

Following the extraction period, where analytes partition from the sample onto the fiber coating, the fiber is withdrawn, sometimes rinsed to remove any adhering sample matrix, and then transferred to the GC injector for thermal desorption and analysis by GC/MS. nih.gov

DI-SPME-GC/MS was recently employed to investigate the chemical composition of the hydrolate from Cannabis sativa L. cv. Carmagnola. nih.gov This approach, along with LVI-GC/MS, allowed for a thorough characterization of the volatile and semi-volatile compounds present in this aqueous matrix. nih.gov The use of DI-SPME can provide a different and complementary chemical profile compared to headspace SPME, as it favors the extraction of compounds with a higher affinity for the liquid phase.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like β-fenchyl alcohol. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the arrangement of atoms and functional groups within the molecule.

Fourier Transform Infrared Spectroscopy (FTIR) is a valuable tool for identifying the functional groups present in a molecule. ddtjournal.net In the analysis of β-fenchyl alcohol, the FTIR spectrum would show characteristic absorption bands corresponding to the hydroxyl (-OH) group and the C-H and C-C bonds of the bicyclic alkane structure. ddtjournal.net For instance, a broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The spectrum can be obtained by analyzing the pure compound or an extract containing it. ddtjournal.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule. nih.govsigmaaldrich.com For β-fenchyl alcohol, ¹³C NMR data reveals the number of distinct carbon environments in the molecule. nih.gov Two-dimensional NMR techniques can further help in assigning the specific chemical shifts to each carbon and proton, confirming the structure and stereochemistry of the compound. iaea.org

Recent advancements have explored hyperpolarization techniques to enhance the NMR signals of plant oil components, including fenchyl alcohol, which significantly improves the detection sensitivity. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Hyperpolarization for Signal Enhancement)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like beta-fenchyl alcohol. However, a significant limitation of NMR is its inherent low sensitivity. nih.gov To overcome this, hyperpolarization techniques can be employed to dramatically increase the NMR signal, sometimes by several orders of magnitude. pku.edu.cn One such method is Signal Amplification By Reversible Exchange (SABRE), which transfers polarization from parahydrogen to a target molecule. researchgate.net

A variation of this, SABRE-Relay, has been successfully used to enhance the NMR signals of various plant-derived molecules, including (1R)-endo-(+)-fenchyl alcohol. researchgate.net This technique involves a relayed polarization transfer via a carrier molecule, resulting in significant signal enhancements for both ¹H and ¹³C NMR. researchgate.net Specifically, this method can generate up to approximately 200-fold enhancement for ¹H and 800-fold for ¹³C NMR signals in seconds. researchgate.net The resulting enhanced signals are diagnostic and can propagate over large spin systems, proving useful for detecting low-concentration analytes in mixtures. researchgate.net While ¹³C NMR spectral data for this compound is available in databases, advanced techniques like hyperpolarization offer the potential for more sensitive and detailed structural and metabolic studies. nih.gov

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone technique for identifying and structurally characterizing volatile compounds like this compound in complex mixtures such as essential oils. The process involves separating the components of a mixture by GC, followed by ionization and detection of the mass-to-charge ratio of the resulting ions by MS. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in identification.

In one study, this compound was identified as a constituent of a high-potency variety of Cannabis sativa. nih.gov The structure was confirmed by hydrolyzing the ester, which yielded Δ⁹-THC and a monoterpenol identified as β-fenchol through comparison with library spectra (NIST), retention time, and published mass spectra. nih.gov The HMBC spectrum showed correlations that confirmed the position of the oxygenated methine, solidifying the structural assignment. nih.gov Labeled stable isotope mass spectrometry has also been noted as a technique for elucidating the formation of off-flavor compounds, including this compound. umn.edu

Quantitative Assays in Biological Research

XTT Reduction Assay for Metabolic Activity Quantification

The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide] reduction assay is a colorimetric method used to quantify the metabolic activity of living cells, which often correlates with cell viability. nih.govnih.gov This assay is particularly useful in microbiology to assess the effects of antimicrobial compounds. The principle of the assay lies in the reduction of the XTT tetrazolium salt to a water-soluble formazan (B1609692) product by metabolically active cells, a reaction primarily mediated by mitochondrial dehydrogenases. nih.gov The amount of formazan produced, measured spectrophotometrically, is proportional to the number of metabolically active cells.

In a study investigating the antibiofilm and antihyphal activities of cedar leaf essential oil and its components against Candida albicans, the XTT reduction assay was employed to quantify the metabolic activity of both planktonic cells and biofilms. nih.gov The results demonstrated that fenchyl alcohol significantly reduced the metabolic activity of C. albicans biofilms. nih.gov At a concentration of 0.005%, fenchyl alcohol reduced biofilm metabolic activity by 66%, and at 0.01%, the reduction was 81%. nih.gov This indicates a dose-dependent inhibitory effect on the metabolic processes within the biofilm.

Effect of Fenchyl Alcohol on C. albicans Biofilm Metabolic Activity
Concentration of Fenchyl AlcoholReduction in Metabolic Activity (%)
0.005%66%
0.01%81%

Colony-Forming Unit (CFU) Determination Methods

Colony-Forming Unit (CFU) determination is a fundamental microbiological method used to quantify the number of viable (living and capable of multiplying) microbial cells in a sample. This technique is often used in conjunction with other assays, like the XTT assay, to confirm findings related to cell viability and the efficacy of antimicrobial agents. The method involves serially diluting a sample and plating the dilutions onto a suitable growth medium. After incubation, the number of visible colonies is counted, and from this, the original number of viable cells in the sample is calculated, typically expressed as CFU per milliliter (CFU/mL).

In the context of this compound research, CFU determination was used to corroborate the results obtained from the XTT reduction assay on Candida albicans. nih.govresearchgate.net The percentage of cell survival was measured by enumerating the colony-forming units of both treated and non-treated C. albicans cells. nih.govresearchgate.net This provided a direct measure of cell viability and confirmed the antibiofilm effects observed with fenchyl alcohol. nih.gov For instance, in studies evaluating the antimicrobial activity of essential oils containing this compound, the initial inoculum for susceptibility testing is standardized to a specific CFU/mL, such as 1 x 10⁴ CFU/mL or 1.5 x 10⁸ CFU/mL, to ensure consistent and reproducible results. banglajol.infoscielo.org.mx Time-kill kinetics studies also rely on CFU counts at different time intervals to determine the rate at which an antimicrobial agent kills a microbial population. preprints.org

Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The microdilution method is a widely used technique in microbiology to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. jmb.or.kr This method is performed in 96-well microtiter plates, where serial dilutions of the antimicrobial agent are prepared in a liquid growth medium and then inoculated with a standardized suspension of the test microorganism. banglajol.infocellmolbiol.org

The antimicrobial activities of essential oils containing this compound and the compound itself have been evaluated using the microdilution method. For example, in a study on cedar leaf essential oil and its components, the MIC of fenchyl alcohol against Candida albicans was determined. researchgate.net Interestingly, the MIC value was found to be significantly higher than the concentrations required for antibiofilm activity, suggesting that the antibiofilm effect is not due to direct antimicrobial activity but rather an interference with biofilm formation mechanisms. researchgate.net The MIC of fenchyl alcohol was reported to be in the range of 0.1–0.3% (w/v). researchgate.net This method is a standard for assessing the antimicrobial potency of compounds and is crucial for understanding their potential applications. japsonline.commdpi.com

Reported MIC of Fenchyl Alcohol against Candida albicans
CompoundOrganismMIC Range (w/v)
Fenchyl alcoholCandida albicans0.1–0.3%

Retention Index (RI) Comparative Analysis in Chromatographic Studies

In gas chromatography, the Retention Index (RI) is a standardized measure of a compound's retention time relative to a series of n-alkanes. This method helps to normalize retention times across different instruments and analytical conditions, facilitating the comparison and identification of compounds. The RI of a compound is calculated based on its retention time relative to the retention times of n-alkanes that elute before and after it.

For this compound, RI values have been determined on various GC columns with different polarities. These values are crucial for its identification in complex mixtures like essential oils. For instance, on a non-polar DB-5 column, the RI of this compound has been reported as 1179. nist.gov On a polar Carbowax 20M column, the Kovats' RI has been reported as 1568 and 1569. nist.gov In a study of the essential oil of Artemisia austriaca, this compound was identified with a reported RI of 1220. researchgate.net These RI values, in conjunction with mass spectral data, provide a high degree of confidence in the identification of this compound in various natural sources. ddtjournal.netsid.ir

Retention Indices (RI) of this compound on Different GC Columns
Column TypeStationary PhaseRetention IndexReference
Non-polarDB-51179 nist.gov
Non-polarDB-11168 nist.gov
Non-polarDBP-51165 nist.gov
PolarCarbowax 20M1568, 1569 nist.gov
--1220 researchgate.net

Patent Landscape and Academic Research Applications

Analysis of Beta-Fenchyl Alcohol in Patent Literature

This compound is a recurring component in the patent literature, primarily within the fragrance and flavor industries. Its characteristic camphoraceous, woody, and fresh scent makes it a valuable ingredient in a wide array of consumer and industrial products. ontosight.ai An analysis of patents reveals its versatile application, not just as a standalone fragrance, but as a component in complex perfume compositions designed to evoke specific sensory experiences.

Beyond its primary use for its scent, this compound is also mentioned in patents for its role in flavor formulations. It is recognized for its citrus and sweet undertones, making it suitable for use in products like chewing gum and beverages. foreverest.netthegoodscentscompany.comthegoodscentscompany.comthegoodscentscompany.com The compound is also noted in patents for mosquito repellent inventions, where it is a minor component of essential oils like citronella and rose. thieme-connect.comresearchgate.netnih.govgoogle.com

In some patents, this compound is listed as a potential component in larger chemical compositions with specific functionalities. For example, it has been included in lists of compounds for creating beta-keto ester precursors for organoleptic compounds, which can act as flavors, fragrances, or masking agents. google.com This indicates its utility not just for its immediate scent but also as a building block in controlled-release fragrance technologies.

Chemical Co-Occurrences in Patents

In the patent literature, this compound is frequently mentioned alongside a variety of other chemical compounds, reflecting its use in complex formulations. These co-occurrences provide insight into the common chemical environments and applications of this compound. The following table details some of the chemicals that commonly appear with this compound in patents.

Chemical-Organism Co-Occurrences in Patents

This compound's presence in the patent literature is also linked to various organisms, primarily plants from which it is naturally derived or in which its presence is relevant for a particular application. This highlights the importance of natural sources for this compound and its role in plant-based formulations.

Research and Biotechnology Development Potential

The unique chemical structure of this compound has garnered interest in the scientific community, leading to research into its potential applications in biotechnology and other advanced fields. One promising area of investigation is its antimicrobial properties. Research has shown that fenchyl alcohol derivatives exhibit antibiofilm and antihyphal activities against Candida albicans, a common fungal pathogen. sigmaaldrich.com This suggests potential for the development of new antifungal treatments.

Furthermore, this compound is being explored for its role in food preservation. As a natural compound found in plants like oregano, its essential oil, which contains this compound, has been shown to inhibit the growth of various bacteria. researchgate.net This opens up possibilities for its use as a natural alternative to synthetic food preservatives.

In the realm of biotechnology, the biosynthesis of terpenoids, including this compound, is a subject of ongoing research. vulcanchem.com Understanding the enzymatic pathways that produce this compound in plants could lead to the development of microbial fermentation processes for its sustainable and scalable production. This would provide a renewable source of this compound for the fragrance, flavor, and pharmaceutical industries.

Applications as Chemical Intermediates in Advanced Research

Beyond its direct use as a fragrance and flavor, this compound serves as a valuable chemical intermediate in advanced research and synthesis. Its chiral nature makes it a useful building block for the enantioselective synthesis of more complex molecules.

One notable application is its use as a chiral auxiliary. In this role, the chiral fenchyl alcohol moiety is temporarily incorporated into a molecule to direct a subsequent chemical reaction to produce a specific stereoisomer of the desired product. It has been used in the enantioselective 1,4-conjugate addition of amines to α,β-unsaturated esters to produce chiral β-amino esters, which are important components of many biologically active molecules. sid.ir

This compound has also been employed as a starting material in the synthesis of novel compounds. For instance, it has been used to synthesize L-aspartylfenchylamino alcohol derivatives, which have potential applications in various fields. google.com Additionally, research has demonstrated its use in the synthesis of β-(hetero)aryl ketones through a non-directed C-H alkylation, showcasing its utility in creating complex molecular architectures. chemrxiv.org Its derivatives, such as fenchyl acetate (B1210297), are also synthesized from fenchyl alcohol and are used in fragrance applications. foreverest.net

The ability to use this compound to create complex, stereochemically defined molecules underscores its importance as a versatile platform chemical in synthetic organic chemistry, with potential applications in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing β-Fenchyl alcohol in laboratory settings?

  • Methodological Answer : Synthesis typically involves hydroboration-oxidation of α-fenchene or enzymatic reduction of fenchone derivatives. Characterization requires gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For novel compounds, elemental analysis and high-resolution mass spectrometry (HRMS) are mandatory . Experimental sections must detail reaction conditions (temperature, catalysts, solvents) and include spectral data (e.g., 1^1H/13^13C NMR peaks) to enable reproducibility .

Q. How can researchers address discrepancies in reported physicochemical properties of β-Fenchyl alcohol (e.g., solubility, boiling point)?

  • Methodological Answer : Cross-validate data using peer-reviewed databases like PubChem or Reaxys and replicate measurements under controlled conditions. For example, discrepancies in boiling point may arise from impurities; redistillation followed by GC-MS analysis can resolve this. Document environmental factors (humidity, pressure) and calibration standards used for measurements .

Advanced Research Questions

Q. What experimental designs are optimal for studying β-Fenchyl alcohol’s pharmacokinetics in animal models?

  • Methodological Answer : Use tracer studies with 14^14C-labeled β-Fenchyl alcohol to track absorption, distribution, metabolism, and excretion (ADME). Combine liquid scintillation counting (LSC) with tissue homogenization for quantification. Control for interspecies variability by testing multiple models (e.g., rodents, zebrafish) and include dose-response curves to identify nonlinear kinetics .

Q. How should researchers resolve contradictory findings in β-Fenchyl alcohol’s toxicity profiles across in vitro and in vivo studies?

  • Methodological Answer : Conduct comparative dose-equivalent studies using standardized cell lines (e.g., HepG2 for hepatotoxicity) and animal models. Account for metabolic activation by incorporating S9 liver fractions in vitro. Use transcriptomic profiling (RNA-seq) to identify pathways affected at differing doses. Statistical meta-analysis of prior data can highlight confounding variables (e.g., solvent choice, exposure duration) .

Q. What strategies ensure reliable detection of β-Fenchyl alcohol in complex biological matrices (e.g., blood, plant extracts)?

  • Methodological Answer : Optimize solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) protocols paired with GC-MS/MS for enhanced specificity. Validate methods using spiked matrices and calculate recovery rates (≥80% acceptable). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers ethically justify human studies involving β-Fenchyl alcohol given its potential bioactivity?

  • Methodological Answer : Follow WHO guidelines for minimal risk protocols. Preclinical toxicity data must establish safe thresholds. For vulnerable populations (e.g., pregnant individuals), use non-invasive sampling (saliva, exhaled breath). Obtain informed consent with explicit disclosure of risks and third-party ethical review board approval .

Data Presentation and Reproducibility

Q. What criteria define sufficient evidence for claiming a novel derivative of β-Fenchyl alcohol?

  • Methodological Answer : Provide full spectral data (NMR, IR, HRMS), X-ray crystallography (if applicable), and comparative analysis with known analogs. Include computational modeling (e.g., DFT calculations) to predict stability and reactivity. Publish synthetic procedures in open-access repositories like ChemRxiv to facilitate peer validation .

Q. How should conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be interpreted in grant proposals?

  • Methodological Answer : Frame contradictions as research opportunities. Propose mechanism-of-action studies (e.g., membrane permeability assays, ROS detection) to clarify dual effects. Use isobologram analysis for synergy/antagonism in combination therapies. Highlight gaps in prior experimental designs (e.g., lack of positive controls) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.